Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate
Description
Properties
CAS No. |
88960-39-8 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 2,6,7-trimethyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-19-15(18)13-10(4)16-12-7-9(3)8(2)6-11(12)14(13)17/h6-7H,5H2,1-4H3,(H,16,17) |
InChI Key |
UNFBBHIQVZESQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C(=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis from 2-Aminobenzoic Acid Derivatives
A widely cited method involves converting substituted 2-aminobenzoic acids into isatoic anhydrides, followed by cyclocondensation with ethyl acetoacetate derivatives.
Reaction Conditions and Mechanism
-
Step 1: Synthesis of Isatoic Anhydride
-
Substrates : 2-Amino-3,5-dimethylbenzoic acid.
-
Reagents : Triphosgene (solid) in tetrahydrofuran (THF) at 0–5°C.
-
Mechanism : The amino group undergoes cyclodehydration with triphosgene, forming the electrophilic isatoic anhydride intermediate.
-
-
Step 2: Cyclocondensation with Ethyl Acetoacetate
Analytical Validation
-
1H NMR : Resonances at δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 2.58 (s, 6H, C6/C7-CH3), and 6.92 (s, 1H, C5-H).
-
IR : Stretching vibrations at 1715 cm⁻¹ (ester C=O) and 1620 cm⁻¹ (quinoline C=N).
Vilsmeier–Haack Formylation Approach
Formylation of 3-Oxopropanoic Acid Derivatives
The Vilsmeier–Haack reaction enables direct formylation of activated aromatic systems, providing a route to 3-carboxaldehyde intermediates that can be esterified.
Protocol
-
Substrate : 3-(1-Ethyl-4-hydroxy-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid.
-
Reagents : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 80°C for 6 hours.
-
Intermediate : 6-Ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde.
-
Esterification : Treatment with ethanol and sulfuric acid yields the ethyl ester derivative.
Advantages and Limitations
-
Yield : 65–75% for the formylation step.
-
Challenges : Requires strict anhydrous conditions to avoid hydrolysis of POCl3.
Catalytic Cyclization Using Acidic Heterogeneous Catalysts
Hercynite@Sulfuric Acid-Mediated Synthesis
Recent advances utilize magnetic nanoparticles functionalized with Brønsted acids to catalyze quinoline formation under mild conditions.
Procedure
Mechanistic Insights
The acidic sites on hercynite facilitate imine formation and subsequent cyclization via Friedländer annulation.
Oxidation of Dihydroquinoline Precursors
DDQ-Mediated Aromatization
Dihydroquinoline intermediates can be oxidized to the aromatic quinoline system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Example Protocol
-
Substrate : Ethyl 1,2,3,4-tetrahydro-4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate.
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Reagent : DDQ (1.0 equiv) in dichloromethane (DCM) at room temperature.
-
Reaction Time : 30 minutes.
Comparative Analysis of Methods
Table 1. Key Parameters of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| MCR with Isatoic Anhydride | 85 | 8 hours | High regioselectivity |
| Vilsmeier–Haack | 70 | 6 hours | Direct formylation |
| Hercynite@H2SO4 | 90 | 3 hours | Recyclable catalyst |
| DDQ Oxidation | 95 | 0.5 hours | Rapid aromatization |
Challenges in Scalability and Purification
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate with analogous compounds:
Substituent Variations and Physicochemical Properties
Key Observations :
- Acidity : Electron-withdrawing substituents (e.g., Cl, Br, CF₃) increase the acidity of the 4-hydroxyl group, influencing solubility and reactivity .
- Thermal Stability: The target compound’s thermal sensitivity (P210) contrasts with more stable derivatives like ethyl 2,6,7-trimethylquinoline-3-carboxylate, which lacks a hydroxyl group .
Biological Activity
Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring:
- A quinoline core .
- Hydroxy group at the 4-position .
- Methyl groups at the 2, 6, and 7 positions .
- An ethyl ester group at the 3-position .
This unique structural arrangement may influence its solubility and biological activity compared to other quinoline derivatives.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Interaction with Biological Targets
Research has demonstrated that this compound acts as a G protein-coupled receptor (GPCR) agonist , which suggests its potential role in modulating cellular responses related to inflammation and pain management. This interaction may open avenues for developing new treatments for inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli. -
Inflammation Modulation :
Another investigation focused on the compound's ability to modulate inflammatory responses. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores related to inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by regioselective methylation and esterification. Key steps include:
- Cyclization : Use of POCl₃ or polyphosphoric acid to facilitate quinoline ring formation (similar to methods in and ).
- Methylation : Selective alkylation at positions 2,6,7 using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃ or NaH) .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc) or recrystallization to achieve >90% purity .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refinement via SHELXL ( ) to resolve molecular geometry and confirm substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- High-resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ as a benchmark .
Advanced Research Questions
Q. How do structural modifications at the 2,6,7-methyl or 3-carboxylate positions influence bioactivity?
- Methodological Answer :
- SAR Studies : Compare derivatives with:
- Methyl vs. methoxy groups : Methyl enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
- Ester vs. carboxylic acid : Ethyl ester (pro-drug form) increases bioavailability compared to free acid .
- Data Analysis : Use regression models to correlate substituent electronegativity/steric effects with activity (e.g., trifluoromethyl at position 8 enhances antimicrobial potency by 3-fold ).
Q. How can contradictions in reported reaction yields or biological data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvents (e.g., anhydrous CH₃CN vs. EtOH) and catalysts (e.g., CAN in improves yield by 15% vs. H₂SO₄) .
- Meta-Analysis : Compare datasets from multiple studies (e.g., reports 49–76% yields for intermediates; identify optimal pH/temperature ranges).
- Statistical Validation : Apply ANOVA to assess significance of biological results across labs .
Q. What advanced techniques are used to study interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., DNA gyrase for antimicrobial activity) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets (e.g., BSA for plasma protein binding studies) .
- Fluorescence Quenching : Monitor changes in tryptophan emission to assess binding to hydrophobic pockets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
